(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H12BF3O4 and its molecular weight is 312.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid and its derivatives have been investigated for their catalytic properties. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. It is particularly useful in α-dipeptide synthesis, with the ortho-substituent playing a crucial role in accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Optical and Electronic Properties
Certain derivatives of phenyl boronic acids, including those with trifluoromethoxy groups, have been studied for their optical modulation properties. For example, these compounds have been used to quench the near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between structure and photoluminescence quantum yield (Mu et al., 2012).
Structural and Antibacterial Properties
The structural and antimicrobial properties of (trifluoromethoxy)phenylboronic acids have also been examined. These studies involve characterization through various spectroscopic methods and evaluation of antibacterial potency against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Polymer Science
In polymer science, trifluoromethyl-activated monomers, including those derived from phenyl boronic acids, have been synthesized and converted into poly(arylene ether)s. These polymers exhibit high glass-transition temperatures and outstanding thermal stability, making them suitable for applications requiring thermal resistance (Huang, Liaw, Chang, Han, & Huang, 2007).
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .
Biochemical Pathways
The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation The hydromethylation sequence has been applied to methoxy protected compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the protodeboronation and subsequent hydromethylation processes is the transformation of the original compound into a new compound with altered properties . This transformation has been used in the formal total synthesis of various compounds .
Action Environment
The rate of hydrolysis of phenylboronic pinacol esters, such as (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMWAKVUHCRAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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